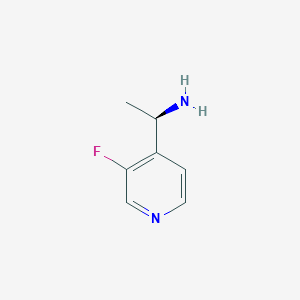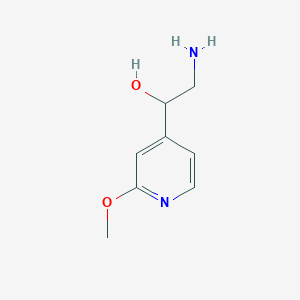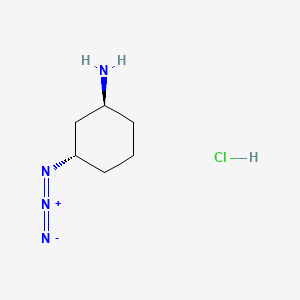
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an azido group attached to a cyclohexane ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the azido and amine groups.
Amination: The amine group is introduced via reductive amination, where the intermediate azido compound is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Sodium azide (NaN₃) is commonly used for azidation reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as cyclohexanone oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the azido group, which can participate in bioorthogonal reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride involves its interaction with molecular targets through the azido and amine groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3S)-3-aminocyclohexan-1-ol hydrochloride: Similar structure but with a hydroxyl group instead of an azido group.
(1S,3S)-Solifenacin Hydrochloride: Used in the treatment of overactive bladder, with a different pharmacological profile.
Uniqueness
(1S,3S)-3-azidocyclohexan-1-amine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C6H13ClN4 |
|---|---|
Peso molecular |
176.65 g/mol |
Nombre IUPAC |
(1S,3S)-3-azidocyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c7-5-2-1-3-6(4-5)9-10-8;/h5-6H,1-4,7H2;1H/t5-,6-;/m0./s1 |
Clave InChI |
KGVWFPTZJHAMKF-GEMLJDPKSA-N |
SMILES isomérico |
C1C[C@@H](C[C@H](C1)N=[N+]=[N-])N.Cl |
SMILES canónico |
C1CC(CC(C1)N=[N+]=[N-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)
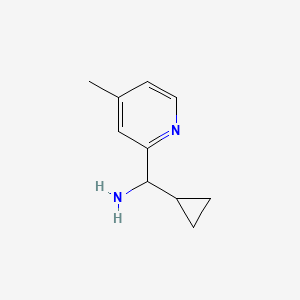


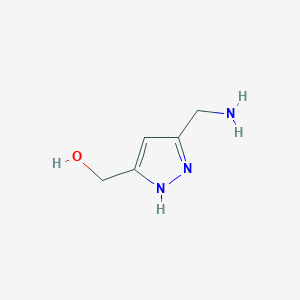
![N-{5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}methanesulfonamide](/img/structure/B13568624.png)
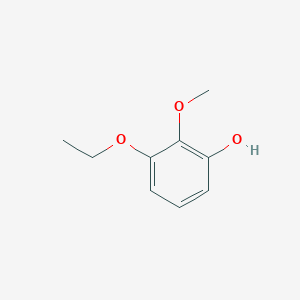
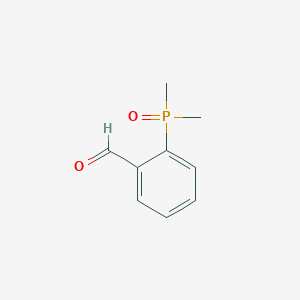
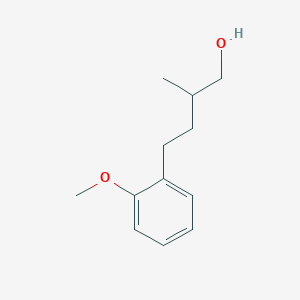
![{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13568636.png)

